1,3-Di-tert-butylimidazol-2-ylidene
Overview
Description
1,3-Di-tert-butylimidazol-2-ylidene is a stable carbene that has been the subject of various studies due to its interesting chemical properties and potential applications. The basicity of this carbene has been measured in solvents like THF, where it was found to form both ion pairs and free ions, with the equilibrium constants measured for these species. Notably, the carbene exhibits higher basicity in DMSO, likely due to hydrogen bonding interactions .
Synthesis Analysis
The synthesis of related imidazole derivatives has been explored, with metalation reactions being a common method. For instance, 1-tert-butylimidazole was metalated with different reagents and then reacted with diphenylchlorophosphane to yield various products, including oxidized and complexed forms . Another synthesis approach involved the direct combination of 1-butyl-3-methylimidazolium bromide and sodium borohydride to produce a stable NHC-borane reagent .
Molecular Structure Analysis
X-ray diffraction studies have been instrumental in determining the molecular structures of imidazole derivatives. For example, the structure of a product from the cocrystallization of imidazolidine with 1,3-di-tert-butylimidazol-2-one and 1,3-di-tert-butylimidazolin-2-ylidene was established, revealing insights into the oxidation-hydrolysis processes of these compounds . Additionally, the crystal structure of 1,3-di-tert-butyl-4,5-dimethylimidazolium bicarbonate was analyzed, showing dimeric bicarbonate anions linked via hydrogen bonds .
Chemical Reactions Analysis
The reactivity of imidazole derivatives has been studied in various contexts. For instance, the reaction of 1-tert-butyl-2-diphenylphosphino-imidazole with different electrophiles led to the formation of several new compounds, demonstrating the versatility of these molecules in chemical synthesis . The hydrolysis of 2,3-dihydro-1,3-di-tert-butyl-4,5-dimethylimidazol-2-ylidene to form imidazolium bicarbonate also exemplifies the chemical transformations that these carbenes can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-di-tert-butylimidazol-2-ylidene and its derivatives are influenced by their molecular structure and the nature of their substituents. The basicity in different solvents, as mentioned earlier, is a key chemical property that has been quantified . The stability of these carbenes, as well as their ability to form various coordination compounds, also highlights their potential utility in synthetic chemistry .
Scientific Research Applications
Basicity and Solvent Influence
1,3-Di-tert-butylimidazol-2-ylidene exhibits notable basicity in various solvents. In a study by Kim and Streitwieser (2002), its basicity was measured in THF against hydrocarbon indicators, revealing the presence of both ion pairs and free ions. The study found that the carbene is more basic in DMSO, likely due to hydrogen bonding, as supported by ab initio computations (Kim & Streitwieser, 2002).
Anticancer and Antimicrobial Properties
Ray et al. (2007) reported the synthesis and biomedical studies of palladium, gold, and silver complexes of 1-benzyl-3-tert-butylimidazol-2-ylidene. Palladium complexes showed potent anticancer activity, while gold and silver complexes exhibited significant antimicrobial properties (Ray et al., 2007).
Reactivity with Al2Me6
Schnee et al. (2016) investigated the reaction of 1,3-di-tert-butylimidazol-2-ylidene with Al2Me6, forming salts involving polynuclear methylene aluminium anions. This reactivity was attributed to steric frustration, as demonstrated through experimental and DFT studies (Schnee et al., 2016).
Synthesis of Lipophilic Gold(I) Carbene Complex
Singh et al. (2005) described the synthesis of a lipophilic gold(I) carbene complex using 1,3-di-tert-butylimidazol-2-ylidene, revealing its potential in creating structurally distinct metal-organic compounds (Singh et al., 2005).
Carbene·SO2 Adduct Formation
Denk et al. (2003) synthesized a carbene·SO2 adduct from 1,3-di-tert-butylimidazol-2-ylidene, providing new insights into the structure and bonding of thiourea S,S-dioxides. This adduct offers a unique perspective on Lewis acid-base interactions (Denk et al., 2003).
Cocrystallization and Structural Analysis
Chernysheva et al. (2020) analyzed the structure of a cocrystallization product involving 1,3-di-tert-butylimidazol-2-ylidene, contributing to the understanding of complex formation and interactions in solid-state chemistry (Chernysheva et al., 2020).
Safety And Hazards
1,3-Di-tert-butylimidazol-2-ylidene can cause skin irritation and serious eye irritation. After handling, skin should be washed thoroughly. Protective gloves, eye protection, and face protection should be worn. If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .
Future Directions
Considering the tremendous importance and utility of 1,3-Di-tert-butylimidazol-2-ylidene in catalysis, synthesis, and metal stabilization, it is anticipated that new classes of ligands will find wide application in pushing the boundaries of new and existing approaches in organic and inorganic synthesis .
properties
IUPAC Name |
1,3-ditert-butyl-2H-imidazol-1-ium-2-ide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-10(2,3)12-7-8-13(9-12)11(4,5)6/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENRCIKTFREPGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C[N+](=[C-]1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449891 | |
Record name | 1,3-Di-tert-butylimidazol-2-ylidene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di-tert-butylimidazol-2-ylidene | |
CAS RN |
157197-53-0 | |
Record name | 1,3-Di-tert-butylimidazol-2-ylidene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Di-t-butylimidazol-2-ylidene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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